4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide
Description
The compound 4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The butanamide side chain is modified with a benzylsulfonyl moiety, which likely enhances its pharmacokinetic properties and target binding affinity. Synthetic routes for related compounds often involve cyclocondensation of β-enaminonitrile precursors (as seen in ) or hydrazine-mediated ring closure ().
Properties
IUPAC Name |
4-benzylsulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-15-9-10-17-18(13-22)21(27-19(17)12-15)23-20(24)8-5-11-28(25,26)14-16-6-3-2-4-7-16/h2-4,6-7,15H,5,8-12,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXQLUUEBXTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Structural Analysis
- Core Modifications: The tetrahydrobenzo[b]thiophene core is conserved across analogs, but substituents at positions 3 (cyano) and 6 (methyl/phenyl) vary, influencing steric and electronic properties. The target compound’s 6-methyl group may enhance metabolic stability compared to 6-phenyl derivatives ().
- Side Chain Diversity : The benzylsulfonyl group in the target compound distinguishes it from chloro () or pyrimidinyl sulfanyl () analogs. Sulfonyl groups typically improve solubility and target binding via polar interactions.
Spectral Characterization
- IR Spectroscopy : νC≡N (~2200 cm⁻¹) and νC=O (~1680 cm⁻¹) are consistent across analogs (). The absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole derivatives ().
- NMR: Methyl and cyano groups are confirmed via 1H/13C-NMR; side-chain substituents (e.g., benzylsulfonyl) are identifiable through aromatic proton shifts and sulfur-related splitting patterns.
Q & A
Q. What synthetic routes are effective for synthesizing this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions involving:
- Step 1: Reacting a tetrahydrobenzo[b]thiophene precursor (e.g., 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine) with a sulfonylating agent (e.g., benzylsulfonyl chloride) in anhydrous dichloromethane (CH₂Cl₂) under nitrogen .
- Step 2: Purification using reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the final product .
- Characterization:
- 1H/13C NMR to confirm proton and carbon environments.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
- HRMS/LC-MS to verify molecular weight and purity (>95%) .
Q. How should researchers design experiments to validate structural integrity and purity?
- Purity Assessment: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities .
- Structural Confirmation:
- 2D NMR (COSY, HSQC) for resolving complex proton-carbon correlations in the tetrahydrobenzo[b]thiophene core .
- X-ray crystallography (if crystalline) for absolute stereochemical assignment .
- Elemental Analysis to validate empirical formula (±0.3% tolerance) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the benzylsulfonyl group during synthetic optimization?
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation energy barriers) and identify transition states .
- Reaction Mechanism Simulation: Tools like Gaussian or ORCA can predict regioselectivity in nucleophilic substitutions involving the sulfonyl group .
- Machine Learning: Train models on existing sulfonamide reaction datasets to optimize solvent/catalyst combinations (e.g., triethylamine as a base) .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
- Addressing Discrepancies:
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., cytochrome P450-mediated degradation) .
- Solubility Enhancement: Modify the benzylsulfonyl group via PEGylation or co-solvent systems (e.g., DMSO/PBS) to improve bioavailability .
- Pharmacokinetic Modeling: Develop compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy .
Q. What methodologies establish structure-activity relationships (SAR) for the tetrahydrobenzo[b]thiophene core?
- Analog Synthesis: Introduce substituents (e.g., halogens, methyl groups) at the 6-position of the tetrahydrobenzo[b]thiophene ring to assess steric/electronic effects .
- Biological Testing:
- Enzyme Inhibition Assays: Measure IC₅₀ against target kinases or proteases.
- Cellular Uptake Studies: Use fluorescent tagging to track subcellular localization .
- Computational Docking: Map binding interactions using AutoDock Vina with protein crystal structures (e.g., PDB entries) .
Q. How do reaction parameters influence yield in multi-step syntheses?
Q. What strategies improve solubility and bioavailability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
